

Application Notes and Protocols for Rotational Spectroscopy of OBrO

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Compound of Interest		
Compound Name:	OBrO	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for the rotational spectroscopy of the bromine dioxide radical (**OBrO**). This information is crucial for researchers in physical chemistry, atmospheric science, and astrophysics, as well as professionals in drug development who may utilize structural information of small reactive molecules.

Introduction to Rotational Spectroscopy of OBrO

Rotational spectroscopy is a high-resolution technique used to determine the rotational, fine, and hyperfine structure of molecules in the gas phase.[1] For a transient and reactive species like the **OBrO** radical, these measurements provide precise information about its molecular geometry, electronic structure, and intramolecular interactions.[2][3][4] The **OBrO** radical is of significant interest due to its role in atmospheric chemistry, particularly in catalytic cycles involving ozone depletion.[3]

This document outlines the generation of **OBrO** and the application of millimeter-wave absorption spectroscopy for the detailed characterization of its rotational spectrum.

Generation of the OBrO Radical



The **OBrO** radical is a transient species and must be generated in situ for spectroscopic investigation. A common method involves the reaction of atomic oxygen with molecular bromine.[2][3]

Protocol for **OBrO** Generation:

- Reactant Preparation:
 - Introduce a continuous flow of molecular bromine (Br2) into the spectrometer cell.
 - Generate atomic oxygen (O) by passing molecular oxygen (O₂) through a microwave discharge.
- Reaction:
 - Mix the atomic oxygen with the molecular bromine within the spectrometer cell. The reaction O + Br₂ → OBrO + Br produces the OBrO radical.
- Alternative Method:
 - An alternative method involves the reaction of ozone (O₃) with bromine atoms (Br).[5]
- Stabilization:
 - The solid products of the O + Br₂ reaction can be condensed on the cell walls. After stopping the reactant flows, the solid produces a stable source of gas-phase OBrO.[3]
 This method allows for measurements over several hours.

Millimeter-Wave Absorption Spectroscopy of OBrO

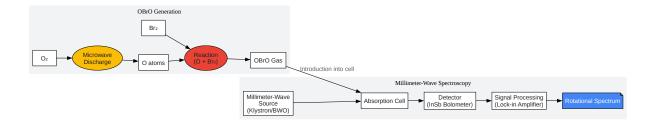
The rotational spectrum of **OBrO** has been extensively studied using millimeter-wave absorption spectroscopy.[2][3][4] This technique measures the absorption of millimeter-wave radiation as a function of frequency, corresponding to transitions between different rotational energy levels of the molecule.

Experimental Setup



A typical experimental setup for the millimeter-wave spectroscopy of **OBrO** consists of the following components:

- Radiation Source: Phase-locked klystrons or backward-wave oscillators (BWOs) are commonly used as sources of millimeter-wave radiation, providing high spectral purity.[3][6]
- Absorption Cell: A temperature-controlled glass cell (e.g., 1 meter long, 7.3 cm diameter) is
 used to contain the gas-phase OBrO.[3] A double-pass configuration can be employed to
 increase the absorption path length.[3]
- Detector: A sensitive detector, such as an InSb hot-electron bolometer, is used to measure the transmitted radiation.
- Signal Processing: The detected signal is typically processed using a lock-in amplifier to improve the signal-to-noise ratio.



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Experimental workflow for **OBrO** rotational spectroscopy.

Experimental Protocol



- System Preparation:
 - Evacuate the absorption cell to a low pressure (e.g., ~0.1 Pa).[3]
 - Cool the cell to a suitable temperature (e.g., -55 K) to stabilize the OBrO radical and reduce Doppler broadening.[3]
- OBrO Generation:
 - Initiate the generation of OBrO using the protocol described above.
- Spectroscopic Measurement:
 - Sweep the frequency of the millimeter-wave source over the desired range (e.g., 88 to 627 GHz).[2][3]
 - Record the absorption signal as a function of frequency.
- Data Analysis:
 - Assign the observed rotational transitions based on theoretical models of the OBrO molecule.
 - Fit the measured transition frequencies to a suitable Hamiltonian to determine the spectroscopic constants.[3] The Hamiltonian for **OBrO** includes terms for rotation, centrifugal distortion, fine structure (electron spin-rotation), and hyperfine structure (nuclear quadrupole and nuclear spin-rotation coupling).[3]

Data Presentation: Spectroscopic Constants of OBrO

The analysis of the rotational spectrum of **OBrO** yields precise values for its spectroscopic constants. The following tables summarize the key constants for the two main isotopologues, O⁷⁹BrO and O⁸¹BrO, in their ground vibrational state (000). All values are in MHz.

Table 1: Rotational and Centrifugal Distortion Constants for **OBrO** (Ground State)



Constant	O ⁷⁹ BrO	O ⁸¹ BrO
A	63884.244(18)	63878.618(16)
В	9370.3809(20)	9249.7711(19)
С	8179.6231(20)	8068.7912(18)
ΔΝ	0.007675(22)	0.007421(21)
ΔΝΚ	0.2285(13)	0.2259(12)
ΔΚ	6.273(31)	6.273(28)
δΝ	0.001183(14)	0.001140(13)
δΚ	0.0768(34)	0.0746(31)

Data sourced from Müller and Cohen (1997).[2][3]

Table 2: Fine and Hyperfine Structure Constants for **OBrO** (Ground State)

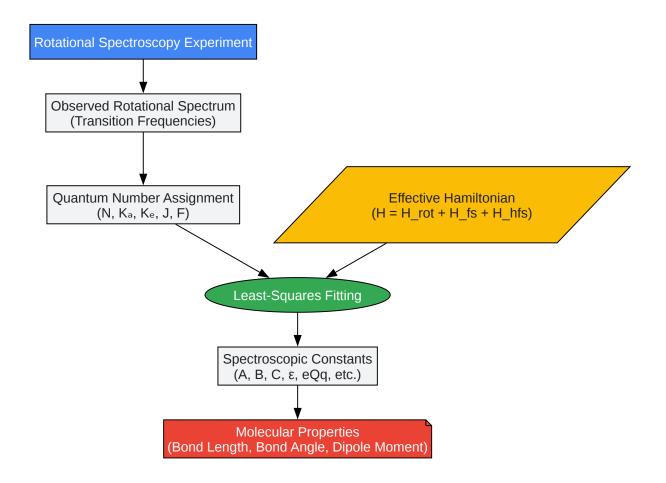
Constant	O ⁷⁹ BrO	O ⁸¹ BrO	
Spin-Rotation			
εαα	-5593.1(1.4)	-5593.4(1.3)	
εbb	-812.86(33)	-801.37(31)	
ECC	-11.97(32)	-11.89(30)	
Hyperfine (Br nucleus)			
aF	239.1(1.0)	257.7(1.0)	
Taa	-205.8(1.3)	-215.3(1.2)	
Tbb	136.2(1.8)	142.0(1.7)	
eQqaa	487.8(2.1)	407.5(1.9)	
eQqbb	-295.1(3.2)	-246.5(3.0)	



Data sourced from Müller and Cohen (1997).[2][3]

Logical Relationship of Spectroscopic Analysis

The process of obtaining molecular structure from the rotational spectrum involves several key steps, from experimental observation to theoretical fitting.



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Logical flow from spectrum to molecular structure.



Conclusion

The application of millimeter-wave absorption spectroscopy provides a powerful tool for the detailed investigation of the **OBrO** radical. The precise spectroscopic constants obtained from these studies are essential for understanding the molecular properties of **OBrO** and for modeling its behavior in complex chemical systems, such as the Earth's atmosphere. The protocols and data presented here serve as a comprehensive guide for researchers planning to undertake similar high-resolution spectroscopic studies of transient molecules.

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References

- 1. Rotational spectroscopy Wikipedia [en.wikipedia.org]
- 2. The rotational spectrum and molecular properties of bromine dioxide, OBrO | Semantic Scholar [semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. ckp-7.ipfran.ru [ckp-7.ipfran.ru]
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